![molecular formula C15H12BrN3O2S B2820259 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide CAS No. 1021036-51-0](/img/structure/B2820259.png)
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
BTA-EG6 is a small molecule inhibitor that has shown promising results in the field of cancer research. It belongs to the family of oxadiazole compounds, which have been extensively studied for their potential therapeutic applications. BTA-EG6 has a unique chemical structure that allows it to selectively target cancer cells while sparing normal cells. This makes it an attractive candidate for cancer therapy.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Antimicrobial Activity : 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown considerable activity against various bacterial strains, including gram-positive and gram-negative bacteria, which indicates their potential in developing new antimicrobial agents (K. Nafeesa et al., 2017).
Enzyme Inhibition : These derivatives have also been screened for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for treating Alzheimer's disease and other cholinergic deficits. Certain 1,3,4-oxadiazole derivatives exhibit promising activity against AChE, suggesting potential therapeutic applications in neurodegenerative diseases (A. Rehman et al., 2013).
Anti-inflammatory and Antithrombotic Activities : Studies on 1,3,4-oxadiazole derivatives have demonstrated anti-inflammatory and antithrombotic effects in animal models, indicating their potential use in treating inflammation and preventing thrombosis. This pharmacological profile supports the exploration of these compounds for cardiovascular diseases (Muhammadasim Raza Basra et al., 2019).
properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-9-2-4-10(5-3-9)8-13(20)17-15-19-18-14(21-15)11-6-7-12(16)22-11/h2-7H,8H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIOKTPLZNYHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.